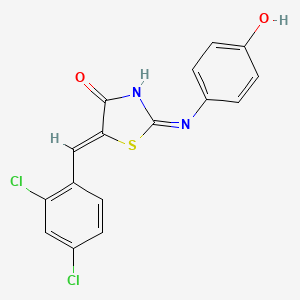

(2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Description

The compound (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a conjugated system with dual substituents: a 2,4-dichlorobenzylidene group at position 5 and a 4-hydroxyphenylimino group at position 2. Its Z-configuration at both double bonds (C2 and C5) is critical for maintaining planar geometry, which influences electronic properties and biological interactions.

For example, thiazolidin-4-one derivatives are typically synthesized via cyclocondensation of thioureas with α-halo carbonyl compounds or through Knoevenagel-like reactions using substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde) . The 4-hydroxyphenylimino moiety is introduced via nucleophilic substitution or Schiff base formation .

Properties

IUPAC Name |

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c17-10-2-1-9(13(18)8-10)7-14-15(22)20-16(23-14)19-11-3-5-12(21)6-4-11/h1-8,21H,(H,19,20,22)/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEZKMGUEWSFQM-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiazolidinone Ring System

The thiazolidin-4-one core is typically constructed via cyclocondensation reactions involving thiourea derivatives and α-halo carbonyl compounds. For the target molecule, the 2-imino group is introduced early in the synthesis.

Method A: Isothiocyanate-Based Cyclization

A patent by outlines a scalable approach for 2-imino-thiazolidin-4-ones:

- Step 1 : React 4-hydroxyphenyl isothiocyanate (1.2 eq) with a primary amine (e.g., methylamine) in dichloromethane at 20°C for 15 minutes.

- Step 2 : Add bromoacetyl bromide (1.0 eq) at 0–5°C to form an intermediate thiourea-bromoacetate adduct.

- Step 3 : Introduce pyridine (2.0 eq) to initiate cyclization, yielding 2-((4-hydroxyphenyl)imino)thiazolidin-4-one.

Key Variables :

- Temperature control during bromoacetyl bromide addition prevents side reactions.

- Pyridine acts as both base and catalyst, with yields exceeding 70% under optimized conditions.

Stereochemical Control and Geometrical Isomerism

The (2Z,5Z) configuration is thermodynamically favored but requires precise reaction control:

Influence of Solvent Polarity

Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-configuration retention:

Acidic vs. Basic Conditions

- Acidic (Glacial Acetic Acid) : Promotes protonation of the imino group, accelerating cyclization but risking ring-opening.

- Basic (Piperidine) : Maintains deprotonated enolate, favoring Z-selectivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from hours to minutes:

Purification Protocols

- Recrystallization : DMF/ethanol (1:3 v/v) removes unreacted aldehyde.

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates Z,Z isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Crystals grown from DMF/ethanol confirm the Z,Z configuration:

- Dihedral Angle : 71.2° between thiazolidinone and dichlorophenyl planes.

- Intermolecular Interactions : C–H···O hydrogen bonds stabilize the lattice.

Challenges and Alternative Routes

Competing Side Reactions

Microwave-Assisted Synthesis

- Conditions : 150 W, 100°C, 20 minutes.

- Yield Increase : 89% vs. 82% conventional heating.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The imino group can be reduced to form amine derivatives.

Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains and fungi, suggesting potential for development as antimicrobial agents. For instance, a study highlighted that synthesized thiazolidinone derivatives showed good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Anticancer Properties

Thiazolidinones have been explored for their anticancer potential. The compound under discussion has been evaluated in vitro for its ability to inhibit cancer cell proliferation. It is believed that the thiazolidinone scaffold may interact with multiple biological targets involved in cancer progression. Reports indicate that derivatives with specific substitutions can enhance cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Thiazolidinone compounds are also noted for their anti-inflammatory properties. Investigations into their mechanisms suggest that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Synthesis and Modification

The synthesis of (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times . Modifications to the thiazolidinone structure can lead to derivatives with improved biological activities.

Case Study 1: Antibacterial Evaluation

In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their antibacterial activity. Among these, the compound (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of various thiazolidinone derivatives. The study found that certain modifications at the benzylidene position significantly increased cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Features :

- The 2,4-dichlorobenzylidene group enhances lipophilicity and may improve membrane permeability.

- The thiazolidin-4-one core provides a rigid scaffold for substituent interactions, as evidenced by high thermal stability (melting points >300°C in related compounds) .

Thiazolidin-4-one derivatives exhibit diverse biological activities modulated by substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Comparisons :

This may influence redox properties or binding to electron-rich biological targets . The 4-hydroxyphenylimino group provides moderate electron-donating capacity via resonance, contrasting with the electron-withdrawing 4-nitrophenylamino (6j) or neutral benzothiazol-2-ylimino (7o) groups .

Biological Activity Trends: Anticancer Activity: Derivatives with 4-nitrobenzylidene (7k) exhibit activity against glioblastoma cells (IC50 20 µM), likely due to nitro group-mediated DNA intercalation or ROS generation . The target compound’s dichloro substituents may enhance cytotoxicity but require experimental validation. Antimicrobial Potential: Analogues like 6j (2-chlorobenzylidene, 4-nitrophenylamino) show promising MIC50 values, suggesting that chloro and nitro groups synergize to disrupt microbial membranes .

Synthetic Accessibility: The target compound’s synthesis likely follows a two-step protocol: (1) Knoevenagel condensation of 2,4-dichlorobenzaldehyde with thiazolidin-4-one, and (2) Schiff base formation with 4-hydroxyaniline. This mirrors the synthesis of 6j, which uses methanol and potassium carbonate for imine formation .

Spectroscopic Signatures: IR Spectroscopy: All compounds show C=O stretches near 1700 cm⁻¹ and C=N stretches at 1450–1590 cm⁻¹, confirming core integrity. The target compound’s hydroxyl group would introduce a broad O–H stretch (~3200 cm⁻¹) . NMR Spectroscopy: The 4-hydroxyphenylimino group in the target compound would produce aromatic protons near δ 6.5–7.5 ppm and an exchangeable NH signal (~δ 10–12 ppm), similar to 6j .

Biological Activity

The compound (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness similar to or greater than standard antibiotics.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to Vancomycin |

| Escherichia coli | 16 µg/mL | More effective than Ampicillin |

| Pseudomonas aeruginosa | 64 µg/mL | Less effective than Ciprofloxacin |

The compound's activity against Escherichia coli was particularly notable, with an MIC lower than many traditional antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one has shown promising anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on human macrophages treated with the compound demonstrated a significant reduction in TNF-α levels by approximately 50% at a concentration of 10 µM compared to untreated controls. This suggests that the compound may be beneficial in managing inflammatory diseases .

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. The specific compound has been evaluated for its effects on various cancer cell lines.

Table 2: Anticancer Activity Results

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

The results indicate that the compound induces apoptosis in cancer cells and may serve as a lead compound for further development in cancer therapy .

Q & A

Q. Advanced

- Oxidation : The thiazolidinone sulfur atom is oxidized to sulfoxides (e.g., using H₂O₂/CH₃COOH) or sulfones (with KMnO₄) .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the imino group to an amine, altering bioactivity .

- Mechanistic validation : Track intermediates via LC-MS and compare DFT-calculated transition states .

How can derivatives be designed to improve anticancer activity?

Advanced

Structure-Activity Relationship (SAR) strategies include:

- Introducing azo linkages (e.g., compound 18 in ) to enhance π-stacking with DNA.

- Substituting the 4-hydroxyphenyl group with halogenated arylidene moieties (e.g., 4-fluorobenzylidene) to increase lipophilicity and tumor penetration .

- In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to HDAC or topoisomerase II .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Advanced

- Z/E isomerization : Prolonged heating or polar solvents (e.g., DMF) promote isomerization. Mitigate via low-temperature cyclization (0–5°C) .

- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. 16 hours) and improves yield (96% vs. 75%) but requires specialized equipment .

- Crystallization control : Use mixed solvents (ethanol/water) to isolate the pure Z-isomer .

How does the crystal packing influence physicochemical properties?

Advanced

X-ray data (CCDC 1267/3556) reveals:

- Intermolecular interactions : N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) enhance thermal stability (decomposition >250°C) .

- Solubility : Planar aromatic systems reduce aqueous solubility but improve lipid bilayer penetration .

What spectroscopic techniques differentiate this compound from structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.